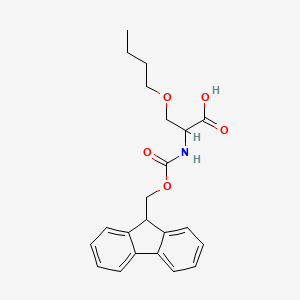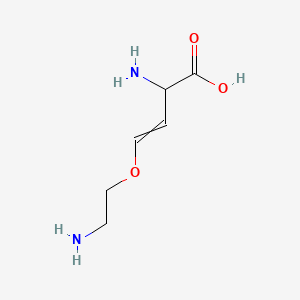![molecular formula C11H14N4O2 B13385772 [(2S,5R)-5-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}oxolan-2-yl]methanol](/img/structure/B13385772.png)
[(2S,5R)-5-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}oxolan-2-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Deaza-2’,3’-dideoxyadenosine is a nucleoside analogue that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is known for its ability to inhibit the replication of the human immunodeficiency virus (HIV) and is used in the synthesis of oligodeoxyribonucleotides . Its unique structure and properties make it a valuable tool in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Deaza-2’,3’-dideoxyadenosine typically involves the modification of the adenine moiety and the pentose sugar. One common method includes the protection of the nucleoside, followed by functionalization at specific positions. For instance, the α-d anomers of 7-Deaza-2’,3’-dideoxyadenosine can be synthesized and functionalized with clickable side chains . The reaction conditions often involve the use of phosphoramidites and solid-phase synthesis techniques .
Industrial Production Methods: Industrial production of 7-Deaza-2’,3’-dideoxyadenosine may involve large-scale synthesis using similar methods as described above. The process includes the protection of nucleosides, functionalization, and purification to achieve high yields and purity. The compound is then stored under specific conditions to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Deaza-2’,3’-dideoxyadenosine undergoes various chemical reactions, including substitution and functionalization. For example, it can be functionalized with octadiynyl side chains to create clickable adducts .
Common Reagents and Conditions: Common reagents used in these reactions include phosphoramidites, protecting groups, and catalysts for click chemistry. The conditions often involve controlled temperatures and specific solvents to ensure the desired modifications .
Major Products: The major products formed from these reactions include functionalized nucleosides and oligodeoxyribonucleotides. These products are used in various applications, including the synthesis of anomeric DNA and other nucleic acid analogs .
Wissenschaftliche Forschungsanwendungen
7-Deaza-2’,3’-dideoxyadenosine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 7-Deaza-2’,3’-dideoxyadenosine involves its conversion to adenosine within the cell. This conversion prevents DNA synthesis by inhibiting the action of viral polymerases . The compound targets viral polymerases and interferes with the replication process, thereby inhibiting the proliferation of viruses such as HIV .
Vergleich Mit ähnlichen Verbindungen
2’,3’-Dideoxyadenosine: Another nucleoside analogue used in antiviral research.
2’,3’-Dideoxyuridine: A similar compound used in the synthesis of anomeric DNA.
7-Deazaadenosine: A related compound with modifications at the 7-position, used in nucleic acid chemistry.
Uniqueness: 7-Deaza-2’,3’-dideoxyadenosine is unique due to its specific modifications that enhance its antiviral properties and its ability to be functionalized for various applications. Its structure allows for the creation of clickable adducts and the synthesis of modified nucleic acids, making it a versatile tool in scientific research .
Eigenschaften
IUPAC Name |
[5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c12-10-8-3-4-15(11(8)14-6-13-10)9-2-1-7(5-16)17-9/h3-4,6-7,9,16H,1-2,5H2,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMONOBVOMFRFGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CO)N2C=CC3=C(N=CN=C32)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-[(4,5-dimethoxy-2-nitrophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B13385696.png)

![3,5-dichloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,6-dihydroxybenzamide](/img/structure/B13385703.png)
![Bis[4-(bromomethyl)phenyl]ethane-1,2-dione](/img/structure/B13385705.png)
![N-[9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-6-oxo-3H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B13385710.png)
![2-amino-4-[1-(4-amino-3-sulfanylphenyl)but-3-enylimino]-N-butan-2-yl-N-(3-methylpentyl)hept-2-enamide;ethane;3-ethylidenehex-4-en-2-one](/img/structure/B13385717.png)
![(2R)-1-(Phenylmethyl)-N-[3-(spiro[isobenzofuran-1(3H),4'-piperidin]-1-yl)propyl-2-pyrrolidinecarboxamide](/img/structure/B13385727.png)

![3,3-Dimethyl-2-[(2-pent-4-ynylcyclopropyl)oxycarbonylamino]butanoic acid;2-methylpropan-2-amine](/img/structure/B13385745.png)
![but-2-enedioic acid;4-[3-(tert-butylamino)-2-hydroxypropoxy]-1H-indole-2-carbonitrile](/img/structure/B13385770.png)


![Benzamide, N-[(2S)-2-hydroxy-2-phenylethyl]-](/img/structure/B13385784.png)

